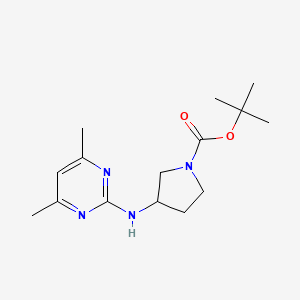

tert-Butyl 3-((4,6-dimethylpyrimidin-2-yl)amino)pyrrolidine-1-carboxylate

Description

tert-Butyl 3-((4,6-dimethylpyrimidin-2-yl)amino)pyrrolidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a pyrrolidine backbone modified with two key substituents:

- A tert-butyl carbamate group at the pyrrolidine’s 1-position, serving as a steric protecting group to enhance stability during synthetic processes.

- A 4,6-dimethylpyrimidin-2-yl amino group at the 3-position, introducing a substituted pyrimidine ring that may influence electronic properties and intermolecular interactions.

The compound’s molecular formula is C₁₅H₂₄N₄O₂, with a calculated molecular weight of 300.38 g/mol. Its structural complexity arises from the combination of a saturated pyrrolidine ring, an aromatic pyrimidine moiety, and bulky tert-butyl groups. Such scaffolds are frequently employed in medicinal chemistry as intermediates for kinase inhibitors or protease modulators, though specific applications for this compound remain unexplored in the provided literature .

Properties

IUPAC Name |

tert-butyl 3-[(4,6-dimethylpyrimidin-2-yl)amino]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O2/c1-10-8-11(2)17-13(16-10)18-12-6-7-19(9-12)14(20)21-15(3,4)5/h8,12H,6-7,9H2,1-5H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RACCEDJDBMQWFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2CCN(C2)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of tert-Butyl 3-((4,6-dimethylpyrimidin-2-yl)amino)pyrrolidine-1-carboxylate typically involves the nucleophilic substitution or coupling of a suitably protected pyrrolidine derivative with a 4,6-dimethylpyrimidine-based electrophile or amine precursor. The key synthetic challenges include:

- Selective functionalization at the 3-position of the pyrrolidine ring.

- Introduction of the amino linkage to the pyrimidine ring.

- Protection of the pyrrolidine nitrogen with the tert-butyl carbamate group to prevent side reactions.

- Avoidance of harsh conditions that could degrade sensitive pyrimidine substituents.

Specific Preparation Routes

Route via N-Boc-pyrrolidine Derivatives and Pyrimidine Amination

One common approach is to start from N-Boc-pyrrolidine (tert-butyl pyrrolidine-1-carboxylate), which is commercially available or can be synthesized via Boc protection of pyrrolidine. The 3-position can be functionalized using directed lithiation or metalation followed by reaction with electrophilic pyrimidine derivatives.

A representative synthetic sequence is:

This method benefits from the high regioselectivity of lithiation and the versatility of palladium-catalyzed cross-coupling reactions, although yields can vary depending on catalyst and reaction optimization.

Photocatalytic One-Step Amination

Inspired by the preparation of related tert-butyl pyrrolidine carboxylates, a novel photocatalytic method employs visible light irradiation to facilitate direct amination between pyrrolidine derivatives and aminopyrimidine compounds.

This approach, while demonstrated for related compounds such as tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, suggests potential applicability for the target compound by adapting the aminopyrimidine substrate and pyrrolidine derivative. The method offers advantages of mild conditions, high yield, and environmental compatibility.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Directed Lithiation + Cross-Coupling | N-Boc-pyrrolidine, 4,6-dimethylpyrimidine halide/amine | sec-BuLi, Pd catalyst, B(OMe)3 | -78 °C to RT, inert atmosphere | 27-84% (multi-step) | Regioselective, versatile | Requires low temperature, multiple steps |

| Photocatalytic Amination | N-Boc-pyrrolidine, 2-aminopyrimidine | Acridine salt, oxidant, blue LED | Room temperature, O2 atmosphere | Up to 95% (analogous compounds) | One-step, green chemistry | Photocatalyst availability, substrate scope |

Complete Research Results and Observations

Reaction Yields and Purity

- The lithiation and boronic acid formation steps yield intermediates with up to 84% efficiency, which can be used directly in coupling reactions without purification.

- Palladium-catalyzed amination yields the target amine-substituted pyrrolidine derivatives in moderate yields (~27%), with purification by flash chromatography.

- Photocatalytic methods achieve significantly higher yields (~95%) for related compounds, indicating a promising route for the target molecule with optimized conditions.

Reaction Conditions Impact

- Low temperature (-78 °C) is critical in lithiation steps to control regioselectivity and avoid side reactions.

- Use of anhydrous and inert atmospheres prevents moisture and oxygen interference.

- Photocatalytic reactions require controlled light sources (blue LED) and oxygen atmosphere to facilitate oxidation and catalyst turnover.

Mechanistic Insights

- Lithiation directs metalation to the 3-position of the pyrrolidine ring via kinetic control.

- Boronic acid intermediates serve as coupling partners in Suzuki-type cross-couplings.

- Photocatalytic amination proceeds via photoexcitation of the acridine salt catalyst, generating reactive radical intermediates that enable C-N bond formation under mild conditions.

Notes on Related Compounds and Structural Considerations

- The target compound is structurally related to tert-butyl 3-((6-chloropyrimidin-4-yl)amino)pyrrolidine-1-carboxylate , which has been characterized with detailed structural data, including IUPAC names and molecular descriptors.

- Variations in the pyrimidine substitution pattern (e.g., chloro vs. dimethyl) affect reactivity and biological activity.

- Protection of the pyrrolidine nitrogen with the tert-butyl carbamate group is crucial for stability and synthetic manipulation.

Chemical Reactions Analysis

tert-Butyl 3-((4,6-dimethylpyrimidin-2-yl)amino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the dimethylpyrimidinylamino group can be replaced by other substituents.

Scientific Research Applications

tert-Butyl 3-((4,6-dimethylpyrimidin-2-yl)amino)pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-((4,6-dimethylpyrimidin-2-yl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate the function of a receptor by acting as an agonist or antagonist. The exact molecular pathways involved depend on the specific biological context and the target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in the heterocyclic core, substituents, and functional groups. Below is a detailed comparison supported by data from synthetic, spectroscopic, and physicochemical studies.

Structural Analogs with Pyridine vs. Pyrimidine Moieties

Key Findings:

- Pyrimidine vs. Pyridine: The pyrimidine ring in the target compound (vs.

- Halogen Substituents: Iodo or fluoro groups in analogs (e.g., ) increase molecular weight and alter electronic profiles, impacting binding affinity in biological targets.

- Stereochemistry: Chiral analogs (e.g., ) exhibit complex NMR splitting patterns, suggesting that stereochemical purity is critical for applications requiring enantioselectivity.

Functional Group Variations

Key Findings:

- Carboxylic Acid vs. Carbamate: The hydroxybenzoic acid derivative is more polar (logP ~1.2 estimated) than the target compound (logP ~2.5 estimated), affecting solubility and membrane permeability.

Biological Activity

The compound tert-Butyl 3-((4,6-dimethylpyrimidin-2-yl)amino)pyrrolidine-1-carboxylate , also known by its CAS number 1420860-77-0, is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of this compound is . The structure features a pyrrolidine ring substituted with a tert-butyl group and a 4,6-dimethylpyrimidine moiety, which is critical for its biological activity.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 284.37 g/mol |

| Appearance | White solid |

| Solubility | Soluble in organic solvents |

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds containing pyrimidine derivatives. Specifically, the 4,6-dimethylpyrimidine component has been associated with enhanced antiviral efficacy against various viruses. For instance:

- A study demonstrated that derivatives of pyrimidine exhibited significant inhibition of Herpes Simplex Virus (HSV) replication, showing a reduction in plaque formation by up to 69% at certain concentrations .

- Another research indicated that similar compounds could inhibit Tobacco Mosaic Virus (TMV) replication, with effective concentrations ranging from to μg/mL .

Antitubercular Activity

The compound's structural similarity to known antitubercular agents suggests it may possess similar activity. Research into related compounds has shown promising results against Mycobacterium tuberculosis , indicating that modifications in the pyrimidine structure can lead to increased efficacy against drug-resistant strains .

The proposed mechanism of action for this compound involves:

- Inhibition of Viral Replication : The compound may interfere with viral RNA synthesis or protein translation processes.

- Modulation of Immune Response : It may enhance the host's immune response against viral infections through immunomodulatory effects.

Study 1: Antiviral Efficacy Against HSV

In a controlled laboratory setting, researchers evaluated the antiviral effects of this compound on HSV-infected cell lines. The results showed a significant reduction in viral load with an EC50 (half-maximal effective concentration) value of approximately μM, indicating potent antiviral activity .

Study 2: Antitubercular Activity Evaluation

A series of analogs based on the pyrrolidine structure were synthesized and tested against various strains of M. tuberculosis. One analog demonstrated an IC50 (half-maximal inhibitory concentration) value of μM, showcasing its potential as an antitubercular agent .

Q & A

Q. What are the recommended safety protocols for handling tert-Butyl 3-((4,6-dimethylpyrimidin-2-yl)amino)pyrrolidine-1-carboxylate in laboratory settings?

- Methodological Answer : Researchers must use respiratory protection (e.g., N95 masks), nitrile gloves, and safety goggles to prevent inhalation, dermal contact, or ocular exposure. Work should be conducted in a fume hood with adequate ventilation. Emergency eyewash stations and washing facilities must be accessible. Storage should follow guidelines for light-sensitive compounds, ideally at 4°C in sealed containers to prevent degradation .

Q. How can researchers confirm the structural identity of this compound after synthesis?

- Methodological Answer : Combine multiple spectroscopic techniques:

- 1H/13C NMR : Assign peaks for the pyrrolidine ring (e.g., δ 1.4–1.5 ppm for tert-butyl protons) and pyrimidine protons (δ 6.5–8.0 ppm).

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., exact mass ~305.3 g/mol) via ESI-MS or MALDI-TOF.

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly if discrepancies arise in NMR assignments .

Q. What are the standard synthetic routes for preparing this compound?

- Methodological Answer : A common approach involves coupling tert-butyl pyrrolidine-1-carboxylate derivatives with functionalized pyrimidines. For example:

- Step 1 : React tert-butyl 3-aminopyrrolidine-1-carboxylate with 2-chloro-4,6-dimethylpyrimidine under basic conditions (e.g., K₂CO₃ in DMF at 80°C).

- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor reaction progress by TLC (Rf ~0.3 in 1:1 EA/Hex) .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency of the pyrimidine ring during synthesis?

- Methodological Answer :

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) or copper(I) iodide for Buchwald-Hartwig amination.

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus dichloromethane. Higher temperatures (80–100°C) may improve yields but risk decomposition.

- Stoichiometry : Use a 1.2–1.5 molar excess of the pyrimidine derivative to drive the reaction to completion. Monitor by LC-MS for intermediate detection .

Q. What strategies resolve discrepancies between spectroscopic data and computational models for this compound?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the pyrrolidine ring or pyrimidine moiety.

- Density Functional Theory (DFT) : Compare calculated NMR chemical shifts (e.g., using Gaussian) with experimental data to validate structural assignments.

- Crystallographic Refinement : If X-ray data conflicts with NMR, re-examine hydrogen bonding or disorder in the crystal lattice using SHELX utilities (e.g., TWINABS for twinned crystals) .

Q. How does the tert-butyl carbamate group influence the compound’s stability under acidic or basic conditions?

- Methodological Answer :

- Acidic Hydrolysis : The Boc group is labile in TFA/DCM (1:1 v/v), enabling deprotection to the free amine. Monitor by TLC (disappearance of Boc-protected spot at Rf ~0.6).

- Base Sensitivity : Under strong basic conditions (e.g., NaOH/MeOH), the ester may hydrolyze. Stabilize by working at 0°C and using mild bases (e.g., NaHCO₃).

- Accelerated Stability Testing : Conduct HPLC analysis after exposing the compound to pH 3–10 buffers at 40°C for 24h to assess degradation pathways .

Data Contradiction Analysis

Q. How should researchers address conflicting purity assessments between HPLC and elemental analysis?

- Methodological Answer :

- HPLC-DAD/ELSD : Use a C18 column (ACN/water gradient) to detect UV-active impurities. Compare retention times with standards.

- Elemental Analysis (EA) : If carbon/nitrogen ratios deviate >0.3%, consider residual solvents (e.g., DMF) or incomplete drying. Perform Karl Fischer titration to quantify water content.

- Cross-Validation : Use high-resolution MS to identify unexpected adducts (e.g., sodium or potassium ions) that may skew EA results .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.